
2,3,3-Trimethylbutanal
Descripción general
Descripción
2,3,3-Trimethylbutanal (TMB) is a volatile organic compound (VOC) that is used in a variety of applications. It is a colorless liquid with a sweet, fruity odor. TMB is a naturally occurring compound found in a variety of plants, fruits, and other substances, and is also produced synthetically in the laboratory. TMB is used in the production of fragrances, pharmaceuticals, and other products, and is also used as a flavoring agent. It is also used in the synthesis of other compounds, such as 2-methyl-2-butanol (2M2B).
Aplicaciones Científicas De Investigación
Catalytic Rearrangement Studies
A study investigated the mechanism of BF(3)-catalyzed rearrangement of 2,3,3-trimethyl-1,2-epoxybutane to 2,3,3-trimethylbutanal. This research, conducted using density functional theory, provides insights into the two-step process involving ring opening and hydride/deuteride migration to form aldehyde (Coxon & Thorpe, 2000).
Oxidation and Reaction Rates
Another study focused on the oxidation of 2,2,3-trimethylbutane and its reaction with hydrogen and oxygen mixtures. This research provided rate constants for H and OH attack on the compound, contributing to understanding the chemical behavior of trimethylbutane derivatives (Baldwin & Walker, 1981).
Vibrational Analysis
Research on the vibrational analysis of trimethylalkanes, including 2,3,3-trimethylbutane, was conducted to understand their liquid and solid-state infrared spectra. This study is significant for molecular structure analysis and understanding the behavior of such compounds (Crowder & Gross, 1983).
Gibbs Free Energy Studies
A study examined the vapor pressures and excess Gibbs free energies of mixtures involving 2,3,3-trimethylbutan-2-ol and n-heptane. This research contributes to the thermodynamic understanding of trimethylbutanal derivatives (Wieczorek & Sipowska, 1985).
Carbonium-ion Type Reactions
Research on the treatment of 2,3,3-trimethyl-2-butanol-1-C^(14) with Lucas reagent highlighted the carbonium-ion type reactions and rearrangement involving trimethylbutanal derivatives (Roberts & Yancey, 1955).
Decomposition in Presence of Oxygen
The decomposition of 2,2,3-trimethylbutane in the presence of oxygen was studied, providing insights into the reaction mechanisms and rate constants for various radical reactions (Atri, Baldwin, Evans, & Walker, 1978).
Propiedades
IUPAC Name |
2,3,3-trimethylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(5-8)7(2,3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZLWFWSVIGUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396918 | |
| Record name | 2,3,3-trimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17408-48-9 | |
| Record name | 2,3,3-trimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-trimethylbutanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the solvent influence the stereoselectivity of Grignard reactions with chiral carbonyl compounds like 2,3,3-trimethylbutanal?
A: Research suggests that the solvent can significantly impact the stereoselectivity of reactions involving chiral carbonyl compounds like this compound and Grignard reagents []. While no significant effect was observed with this compound itself, a strong correlation between solvent polarity (measured by the ET parameter) and stereoselectivity was found for reactions with 3-phenylbutanone. This difference is attributed to the varying steric environments of the transition states and how solvent polarity differentially affects them. Essentially, the solvent can influence which diastereomeric transition state is favored, leading to different ratios of the final products.
Q2: What theoretical methods are used to study the formation of this compound?
A: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G level of theory, have been employed to investigate the mechanism of this compound formation []. This approach allows researchers to explore the potential energy surface of the reaction pathway, identifying transition states and intermediates. Combined with calculations of kinetic isotope effects and simulations using the SCRF(SCI-PCM) solvation model, DFT provides valuable insights into the rearrangement reaction leading to this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



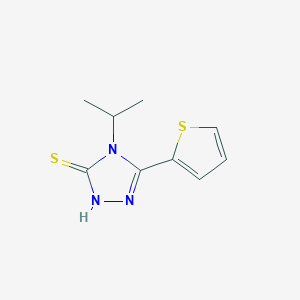
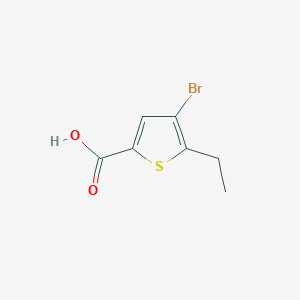
![4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1334307.png)
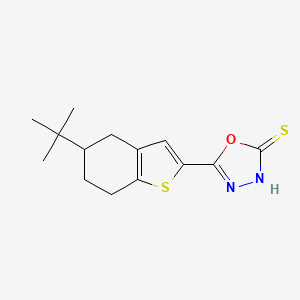

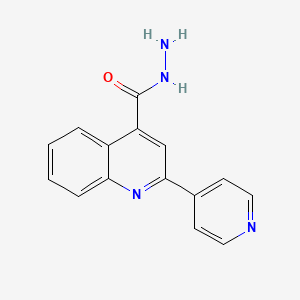
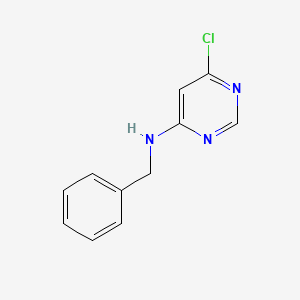

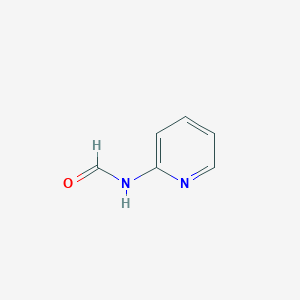
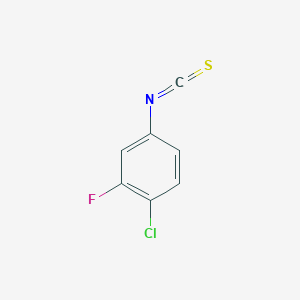

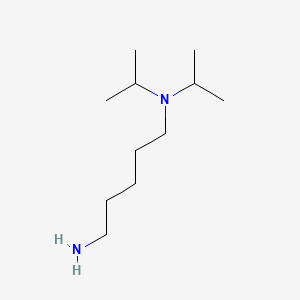

![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)